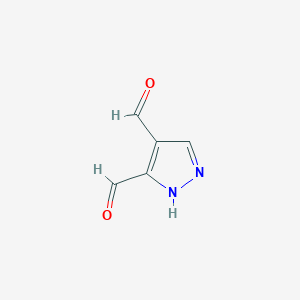![molecular formula C20H17BrN2O3S B14694279 N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28856-99-7](/img/structure/B14694279.png)
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the family of quinoid compounds These compounds are characterized by their unique structure, which includes a quinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
化学反应分析
Types of Reactions
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex quinoid structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinoid compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired products are obtained.
Major Products Formed
科学研究应用
N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential cytoprotective and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and its role in modifying redox status.
作用机制
The mechanism of action of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound’s quinoid structure allows it to participate in redox reactions, which can modify the redox status of cells. This modification can lead to various biological effects, including cytoprotection and anti-inflammatory activity .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoid systems, such as:
- N-[2-[(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl]-N-(5,7-dinitroquinolin-8-yl)-1-phenylmethanesulfonamide .
- 2-[(1H-benzimidazol-2-ylthio)propanoicacid2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide .
Uniqueness
What sets N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide apart is its specific structure, which includes a brominated quinoid system and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .
属性
CAS 编号 |
28856-99-7 |
|---|---|
分子式 |
C20H17BrN2O3S |
分子量 |
445.3 g/mol |
IUPAC 名称 |
N-[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-6-9-17(10-7-14)27(25,26)23-19-5-3-2-4-18(19)22-13-15-12-16(21)8-11-20(15)24/h2-13,23-24H,1H3 |
InChI 键 |
ONAQJBBIODTJEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


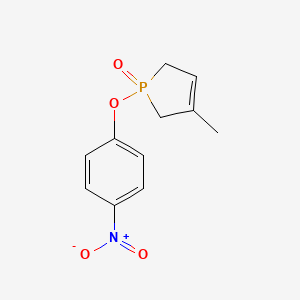
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
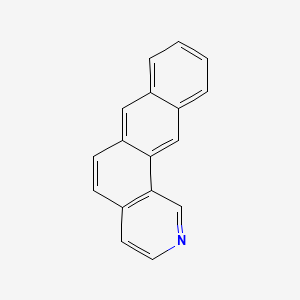
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
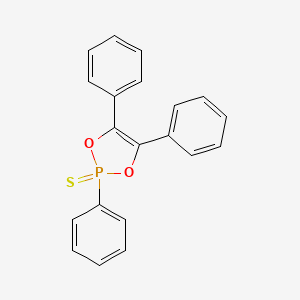
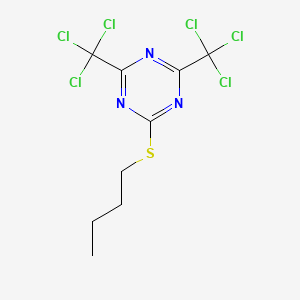
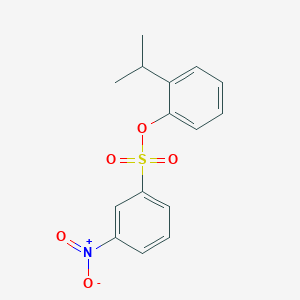
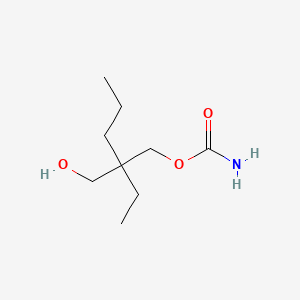

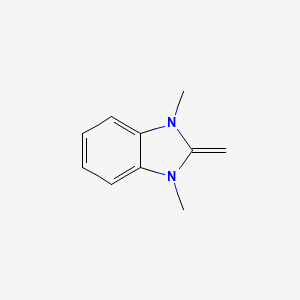
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
